molecular formula C17H19N3O2 B2635648 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide CAS No. 2034303-77-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

Cat. No. B2635648
CAS RN: 2034303-77-8
M. Wt: 297.358
InChI Key: DRMMQWUNXONSKM-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is a chemical compound that belongs to the class of pyridazine derivatives. It has been found to have potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Corrosion Inhibition

One of the applications involves the study of heterocyclic organic compounds related to pyridazine derivatives, such as "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide", in corrosion inhibition. A study on the effects of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion in hydrochloric acid solution demonstrated significant inhibition efficiency, suggesting potential applications in corrosion protection strategies (Ghazoui et al., 2017).

Synthesis and Biological Activity

Research on the synthesis of pyridazine derivatives highlights their chemical and biological interest, with some compounds exhibiting anticonvulsive and antihypertensive effects. The synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide and similar compounds opens avenues for further pharmacological investigations, including anticancer activity studies (Benchat et al., 2007).

Structural and Theoretical Studies

The structural characterisation and theoretical studies of novel pyridazine derivatives have been conducted to understand their molecular interactions and stability. For example, X-ray crystallography and computational chemistry were used to investigate a pyridazine derivative's anti-inflammatory activity and inhibition against α-glucosidase, providing insights into its potential therapeutic applications (Zaoui et al., 2021).

Synthesis of Nitrogen Heterocycles

The efficient synthesis of nitrogen-containing heterocycles from pyridazine derivatives has been explored, indicating the versatility of these compounds in generating a wide range of biologically active molecules. This research underscores the synthetic utility of pyridazine derivatives in developing new pharmaceuticals and agrochemicals (Behalo & Aly, 2011).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)17(22)18-9-10-20-16(21)8-7-15(19-20)13-5-6-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMMQWUNXONSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

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